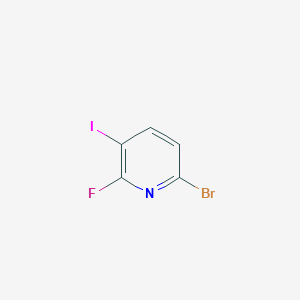

6-Bromo-2-fluoro-3-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-fluoro-3-iodopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOXDHCCDFQUTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 6-Bromo-2-fluoro-3-iodopyridine: A Versatile Halogenated Heterocycle for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Polysubstituted Pyridines

In the landscape of modern medicinal chemistry and materials science, polysubstituted heterocyclic scaffolds are of paramount importance. Among these, the pyridine ring is a privileged structure due to its presence in numerous FDA-approved drugs and its ability to engage in crucial biological interactions. The precise installation of various functional groups onto this core allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. 6-Bromo-2-fluoro-3-iodopyridine (CAS Number: 1599474-54-0 ) is a prime example of a strategically designed building block that offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures.[1][2][3] This guide provides an in-depth technical overview of its properties, synthesis, and potential applications, with a focus on its utility in drug discovery and development.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. While experimentally determined data for this compound is not extensively available in the public domain, its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 1599474-54-0 | ChemicalBook[3], Apollo Scientific[1] |

| Molecular Formula | C₅H₂BrFIN | SynQuest Laboratories[4] |

| Molecular Weight | 301.88 g/mol | ChemicalBook[2] |

| Appearance | Not specified (likely a solid) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Safety and Handling:

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood. Based on information from suppliers, the compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[1] A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

The Synthetic Utility: A Tale of Three Halogens

The synthetic value of this compound lies in the differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order: C-I > C-Br > C-Cl.[5][6] This predictable reactivity allows for site-selective functionalization, enabling the sequential introduction of different molecular fragments.

The fluorine atom at the 2-position, being generally unreactive in cross-coupling reactions, serves to modulate the electronic properties of the pyridine ring, potentially influencing its biological activity and metabolic stability.

Proposed Synthetic Approach

A Note on Synthetic Plausibility: The following protocol is a proposed route and has not been experimentally validated for this specific compound. It is based on analogous transformations reported in the literature for similar substrates.

Step 1: Directed Ortho-Metalation and Iodination of 6-Bromo-2-fluoropyridine

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In this proposed step, the fluorine atom at the 2-position can act as a directing group for deprotonation at the adjacent 3-position by a strong base like lithium diisopropylamide (LDA). The resulting lithiated intermediate can then be quenched with an iodine source to install the iodine atom at the 3-position.

Experimental Protocol (Proposed):

-

To a solution of 6-bromo-2-fluoropyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add a solution of lithium diisopropylamide (LDA) (1.1 equiv., 2.0 M in THF/heptane/ethylbenzene) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add a solution of iodine (1.2 equiv.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of three different halogens on the pyridine core makes this compound a highly attractive building block for the synthesis of complex molecules, particularly in the realm of kinase inhibitors.[6] The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP in the active site of many kinases.

By leveraging the differential reactivity of the iodo and bromo substituents, medicinal chemists can perform sequential cross-coupling reactions to introduce diverse aryl, heteroaryl, or alkynyl moieties at the 3- and 6-positions. This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, a critical process in lead optimization.

For instance, a Suzuki-Miyaura coupling could be selectively performed at the more reactive C-I bond, followed by a Sonogashira or Buchwald-Hartwig amination at the C-Br bond, leading to highly functionalized and structurally diverse pyridine derivatives. This stepwise approach provides precise control over the final molecular architecture, which is essential for designing potent and selective inhibitors for various therapeutic targets.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for applications in drug discovery. Its unique arrangement of three different halogen atoms allows for selective and sequential functionalization through a variety of cross-coupling reactions. While detailed experimental data for this specific compound is still emerging, its potential for the construction of complex, biologically active molecules is clear. As the demand for novel and sophisticated chemical scaffolds continues to grow, the utility of such strategically designed intermediates will undoubtedly increase, making this compound a compound of significant interest for researchers in both academic and industrial settings.

References

-

National Center for Biotechnology Information. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

-

InCatT - Innovative Catalyst Technologies. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). [Link]

-

Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

-

ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermediate. [Link]

-

PubChem. 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. [Link]

-

Chemsrc. 6-Bromo-3-fluoro-2-iodopyridine | CAS#:1807008-77-0. [Link]

Sources

- 1. 1599474-54-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 1599474-54-0 CAS Manufactory [m.chemicalbook.com]

- 3. This compound CAS#: 1599474-54-0 [m.chemicalbook.com]

- 4. CAS 1599474-54-0 | 3H32-U-09 | MDL MFCD28139682 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-fluoro-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 6-Bromo-2-fluoro-3-iodopyridine, a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. The strategic introduction of three distinct halogen atoms onto the pyridine core offers a versatile platform for further chemical elaboration through various cross-coupling reactions. This document details the proposed synthetic route, explains the mechanistic underpinnings of each transformation, and provides detailed experimental protocols. The synthesis leverages a multi-step sequence involving directed lithiation, halogenation, and potential "halogen dance" rearrangements, offering insights into the nuanced reactivity of polysubstituted pyridines.

Introduction: The Significance of Polysubstituted Pyridines

The pyridine scaffold is a ubiquitous motif in a vast array of bioactive molecules, including pharmaceuticals and agrochemicals.[1][2] The precise installation of functional groups on the pyridine ring is crucial for modulating the physicochemical properties and biological activity of these compounds. Highly substituted pyridines, particularly those bearing multiple, distinct halogen atoms, are exceptionally valuable intermediates. Each halogen can serve as a handle for selective functionalization, enabling the rapid generation of diverse molecular libraries for drug discovery and optimization. This compound is a prime example of such a versatile building block, offering three orthogonal sites for chemical modification.

Proposed Synthetic Strategy: A Multi-Step Approach

A direct, one-pot synthesis of this compound is challenging due to the difficulties in controlling the regioselectivity of halogenation on an already substituted pyridine ring. Therefore, a logical, stepwise approach is proposed, commencing from a readily available starting material, 2-fluoropyridine. The synthetic strategy is designed to introduce the halogen substituents in a controlled manner, leveraging the directing effects of the existing ring substituents.

The proposed multi-step synthesis is as follows:

-

Iodination of 2-Fluoropyridine: Introduction of an iodine atom at the C3 position.

-

Bromination of 2-Fluoro-3-iodopyridine: Introduction of a bromine atom at the C6 position.

This strategy is based on the known reactivity patterns of pyridine derivatives and related halogenation and lithiation reactions found in the literature.[2][3][4][5]

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed synthetic route from 2-fluoropyridine to this compound.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Fluoro-3-iodopyridine

The first step involves the regioselective iodination of 2-fluoropyridine at the C3 position. This is achieved through a directed ortho-metalation (DoM) strategy, followed by quenching with an iodine source.

Protocol:

-

To a solution of diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (n-BuLi, 1.1 eq.) dropwise.

-

Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

-

Add a solution of 2-fluoropyridine (1.0 eq.) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation. The fluorine atom at the C2 position directs the lithiation to the C3 position.

-

Add a solution of iodine (I₂, 1.2 eq.) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-Fluoro-3-iodopyridine.[6]

Mechanistic Rationale: The fluorine atom at the C2 position is an effective directing group for ortho-lithiation due to its inductive electron-withdrawing effect and its ability to coordinate with the lithium cation. This directs the deprotonation specifically to the C3 position. The resulting 2-fluoro-3-lithiopyridine is then quenched with molecular iodine to yield the desired product.

Step 2: Synthesis of this compound

The final step is the bromination of 2-fluoro-3-iodopyridine. The existing substituents will influence the position of the incoming bromine. The pyridine nitrogen is deactivating, and the halogens are also deactivating but ortho, para-directing. Lithiation followed by bromination is a reliable method to control regioselectivity.

Protocol:

-

Prepare a solution of lithium diisopropylamide (LDA) as described in Step 1.

-

To the LDA solution at -78 °C, add a solution of 2-fluoro-3-iodopyridine (1.0 eq.) in anhydrous THF dropwise.

-

Stir the mixture at -78 °C for 1-2 hours. The lithiation is expected to occur at the most acidic proton, which is likely the C6 position, influenced by the electron-withdrawing nature of the pyridine nitrogen and the halogens.

-

Add a solution of bromine (Br₂, 1.2 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up the reaction as described in Step 1, using a saturated aqueous solution of sodium thiosulfate to quench any excess bromine.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Mechanistic Considerations and the "Halogen Dance":

An important consideration in the lithiation of dihalopyridines is the potential for a "halogen dance" rearrangement.[2][3][4][5] This is a phenomenon where a lithiated aryl halide can rearrange to a more thermodynamically stable isomer. In the case of 2-fluoro-3-iodopyridine, lithiation at a different position followed by rearrangement could occur. However, by carefully controlling the temperature and reaction time, the desired kinetically favored product can often be isolated. Continuous-flow reactors have been shown to be effective in controlling such fast and exothermic reactions involving organolithium species.[2][5]

Data Summary

| Step | Product | Expected Yield (%) | Purity (%) | Analytical Techniques |

| 1 | 2-Fluoro-3-iodopyridine | 60-80 | >95 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |

| 2 | This compound | 50-70 | >95 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |

Conclusion and Future Outlook

The synthesis of this compound presents a challenging yet rewarding endeavor for synthetic chemists. The proposed multi-step route, leveraging directed ortho-metalation and subsequent halogenation, offers a logical and controllable pathway to this valuable building block. The strategic placement of three distinct halogens opens up a wide range of possibilities for creating complex molecular architectures through selective and sequential cross-coupling reactions. Further optimization of reaction conditions, potentially exploring flow chemistry to manage reactive intermediates, could enhance the efficiency and scalability of this synthesis. The availability of this compound will undoubtedly facilitate the discovery and development of novel chemical entities in the pharmaceutical and materials science sectors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy 2-Fluoro-3-iodopyridine | 113975-22-7 [smolecule.com]

Navigating the Spectroscopic Maze: A Technical Guide to 6-Bromo-2-fluoro-3-iodopyridine

For the attention of Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the precise characterization of novel molecular entities is paramount. 6-Bromo-2-fluoro-3-iodopyridine, a halogenated pyridine derivative, represents a class of compounds with significant potential as a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. Its unique substitution pattern, featuring bromine, fluorine, and iodine atoms on the pyridine ring, imparts distinct chemical reactivity and requires a multi-faceted analytical approach for unambiguous identification and characterization.

This in-depth technical guide provides a comprehensive overview of the spectral data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this guide moves beyond a mere listing of data points, offering insights into the causal relationships behind experimental choices and fostering a self-validating system of protocols for trustworthy and reproducible results.

Molecular Structure and Isotopic Considerations

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure.

Caption: A streamlined workflow for comprehensive NMR analysis.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy provides information about the vibrational modes of the molecule, allowing for the identification of characteristic functional groups and bond types.

| Predicted IR Data | |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3000 - 3100 |

| C=N stretching (pyridine ring) | 1550 - 1600 |

| C=C stretching (pyridine ring) | 1400 - 1500 |

| C-F stretching | 1200 - 1300 |

| C-Br stretching | 500 - 600 |

| C-I stretching | 450 - 550 |

Expertise in Interpretation:

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the vibrations of the pyridine ring. The strong C-F stretching vibration is a key diagnostic feature. The C-Br and C-I stretching vibrations occur in the fingerprint region and may be more difficult to assign definitively without comparative data.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Analysis: Identify the major absorption bands and assign them to the corresponding vibrational modes.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining information about the fragmentation pattern of a molecule.

| Predicted Mass Spectrometry Data (EI) | |

| m/z | Predicted Identity |

| 301/303 | [M]⁺ |

| 222 | [M - Br]⁺ |

| 174/176 | [M - I]⁺ |

| 78 | [C₅H₄N]⁺ |

Authoritative Grounding & Trustworthiness:

The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This provides a high degree of confidence in the elemental composition. The predicted monoisotopic mass is 300.83994 Da. [1]High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, further confirming the molecular formula.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: For a volatile compound, direct insertion or gas chromatography-mass spectrometry (GC-MS) can be used. For less volatile compounds, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable.

-

Ionization: Electron ionization (EI) is a common technique that provides detailed fragmentation patterns. Softer ionization techniques like ESI can be used to primarily observe the molecular ion.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the observed isotopic patterns with theoretical predictions.

Caption: Predicted fragmentation pathway in EI-MS.

Conclusion

The comprehensive spectral analysis of this compound, integrating ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, provides a robust framework for its unambiguous identification and characterization. By understanding the principles behind each technique and employing rigorous experimental protocols, researchers can confidently utilize this versatile building block in their synthetic endeavors, accelerating the discovery and development of new chemical entities. This guide serves as a testament to the power of a multi-technique approach, where each piece of spectral data contributes to a cohesive and validated understanding of molecular structure and properties.

References

-

Supporting Information - Wiley-VCH. (n.d.). Retrieved from [Link]

-

This compound (C5H2BrFIN). PubChem. (n.d.). Retrieved from [Link]

-

Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. (n.d.). Retrieved from [Link]

-

19F Chemical Shifts and Coupling Constants. UCSB NMR Facility. (n.d.). Retrieved from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. (n.d.). Retrieved from [Link]

-

Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. PMC. (n.d.). Retrieved from [Link]

-

Pyridine, 3-bromo- - Mass spectrum (electron ionization). NIST WebBook. (n.d.). Retrieved from [Link]

-

19F NMR Reference Standards. (n.d.). Retrieved from [Link]

Sources

The Synthetic Chemist's Guide to 6-Bromo-2-fluoro-3-iodopyridine: A Platform for Sequential Functionalization

Abstract

6-Bromo-2-fluoro-3-iodopyridine is a trifunctionalized heterocyclic building block poised for significant application in medicinal chemistry and materials science. The distinct electronic and steric environments of the three halogen substituents—iodine, bromine, and fluorine—provide a hierarchical platform for selective, sequential chemical modifications. This in-depth technical guide explores the reactivity of this versatile scaffold, providing field-proven insights and detailed experimental protocols for key transformations, including palladium-catalyzed cross-coupling reactions and strategic lithiation. By understanding the underlying principles of its reactivity, researchers can unlock its potential for the efficient construction of complex, multi-substituted pyridine derivatives.

Introduction: A Trifecta of Reactive Sites

The strategic importance of substituted pyridines in pharmaceuticals and functional materials is well-established. This compound offers a unique combination of three distinct halogen atoms on a pyridine core, each with a characteristic reactivity profile. This inherent differentiation allows for a programmed approach to molecular elaboration, where each halogen can be addressed in a specific order.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is a cornerstone of this selectivity: I > Br > Cl >> F.[1][2] This principle dictates that the carbon-iodine bond at the C3 position is the most labile, followed by the carbon-bromine bond at C6, with the carbon-fluorine bond at C2 being the most robust and generally unreactive under typical cross-coupling conditions. This guide will dissect the practical applications of this reactivity hierarchy.

Strategic Roadmap for Functionalization

The differential reactivity of the C-I, C-Br, and C-F bonds in this compound allows for a logical and sequential approach to its chemical modification. The following diagram illustrates the primary pathways for the selective functionalization of this molecule.

Caption: Logical workflow for the sequential functionalization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-N bonds. For this compound, these reactions can be performed with high regioselectivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a robust method for introducing aryl, heteroaryl, or alkyl groups.[3]

Selective Coupling at the C3 Position (C-I)

The greater reactivity of the C-I bond allows for selective Suzuki-Miyaura coupling at the C3 position under milder conditions, leaving the C-Br bond intact for subsequent transformations.[2]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C3

-

Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv).

-

Catalyst and Ligand: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv) or a combination of Pd(OAc)₂ (0.02 equiv) and a phosphine ligand like SPhos (0.04 equiv).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture to a temperature ranging from 80 to 100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Sequential Coupling at the C6 Position (C-Br)

Following the initial coupling at C3, the resulting 3-substituted-6-bromo-2-fluoropyridine can undergo a second Suzuki-Miyaura coupling at the C6 position, typically requiring more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system).

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst.[4][5] This reaction is invaluable for the synthesis of precursors for pharmaceuticals and organic materials.

Selective Alkynylation at the C3 Position

Similar to the Suzuki coupling, the Sonogashira reaction can be performed selectively at the C3 position due to the high reactivity of the C-I bond.[6]

Experimental Protocol: Selective Sonogashira Coupling at C3

-

Inert Atmosphere: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent such as THF or DMF.

-

Catalysts and Base: Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.03 equiv), and the copper(I) co-catalyst, typically CuI (0.05 equiv). Add a base, commonly a liquid amine like triethylamine (TEA) or diisopropylamine (DIPEA), which can also serve as a co-solvent.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated amine salt and catalyst residues. Wash the filter cake with the reaction solvent. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.[7][8][9] This reaction is of paramount importance in the synthesis of pharmaceuticals.

Selective Amination at the C6 Position

While amination at the C3-iodo position is possible, it is often more strategic to perform other C-C couplings first. The C6-bromo position is an excellent handle for Buchwald-Hartwig amination in a second step.

Experimental Protocol: Buchwald-Hartwig Amination at C6

-

Inert Atmosphere: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the 3-substituted-6-bromo-2-fluoropyridine (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.04 equiv), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv).

-

Reagents and Solvent: Add the amine (1.2 equiv) and an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction: Seal the tube and heat the reaction mixture with stirring at a temperature typically between 80 and 110 °C. Monitor the reaction's progress.

-

Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through Celite. The filtrate is washed with water and brine, dried, and concentrated.

-

Purification: The desired aryl amine is purified by column chromatography.

Orthogonal Reactivity: Lithiation and the Halogen Dance

Beyond palladium catalysis, the halogens on the pyridine ring can direct or undergo transformations via organolithium chemistry.

Directed Lithiation

The fluorine atom at C2 can potentially direct lithiation to the C3 position. However, in the presence of the more reactive iodine at C3, a lithium-halogen exchange is more likely to occur.

Halogen Dance: A Potential Rearrangement

The "halogen dance" is a base-induced migration of a halogen atom on an aromatic or heteroaromatic ring.[10] With a strong, non-nucleophilic base like lithium diisopropylamide (LDA), it is conceivable that the iodine or bromine atom could migrate. For instance, treatment of a related 2-fluoro-3-iodopyridine with LDA can lead to a rearranged lithiated species.[11][12] Researchers should be aware of this potential side reaction, especially when employing strong bases at elevated temperatures.

Caption: Potential pathways in the lithiation of halogenated pyridines, including the halogen dance.

Summary of Reactivity and Experimental Conditions

| Position | Halogen | Relative Reactivity | Primary Transformations | Typical Catalyst/Reagent | Temperature (°C) |

| C3 | Iodine | High | Suzuki, Sonogashira, Heck, Stille | Pd(PPh₃)₄, PdCl₂(PPh₃)₂/CuI | 25 - 100 |

| C6 | Bromine | Medium | Suzuki, Buchwald-Hartwig, Stille | Pd₂(dba)₃/XPhos, Pd(dppf)Cl₂ | 80 - 120 |

| C2 | Fluorine | Low | Nucleophilic Aromatic Substitution | Strong Nucleophile | > 120 |

Conclusion

This compound is a highly valuable and versatile building block that offers a predictable and sequential pathway for the synthesis of complex polysubstituted pyridines. By leveraging the inherent reactivity differences of its three halogen substituents, chemists can strategically perform a variety of cross-coupling and other functionalization reactions with high regioselectivity. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full synthetic potential of this powerful reagent in drug discovery and materials science.

References

- Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. ACS Publications - American Chemical Society. (2023).

- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.

- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. (2018).

- Continuous‐flow halogen dance on 2‐fluoro‐3‐iodopyridine (4) and... ResearchGate.

- Regioselective Triple Suzuki Couplings of Trihalopyridines. ResearchGate.

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. (2022). Available at: [Link]

- Synthesis of New [2,3′:6′,3′′]Terpyridines Using Iterative Cross-Coupling Reactions. (2025).

- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.

- RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. (2005).

-

Stille reaction. Wikipedia. Available at: [Link]

-

Stille Coupling. Organic Chemistry Portal. Available at: [Link]

-

Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. PubMed. (2022). Available at: [Link]

-

Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). Available at: [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]

-

Sonogashira coupling. Wikipedia. Available at: [Link]

-

Stille Coupling. Chemistry LibreTexts. (2023). Available at: [Link]

-

Examples of halogen dance reactions and their catalysts. ResearchGate. Available at: [Link]

- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022).

-

Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. MSU Chemistry. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

The Mechanisms of the Stille Reaction. University of Windsor. Available at: [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. Available at: [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. (2024). Available at: [Link]

-

This compound (C5H2BrFIN). PubChem. Available at: [Link]

-

Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Available at: [Link]

-

6-Bromo-2-(tert-butoxy)-3-iodopyridine. PubChem. (2025). Available at: [Link]

- Preparation method of fluoropyridine compounds. Google Patents.

-

Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. ResearchGate. (2025). Available at: [Link]

-

Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. researchgate.net [researchgate.net]

- 12. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure and nomenclature of 6-Bromo-2-fluoro-3-iodopyridine

An In-depth Technical Guide to 6-Bromo-2-fluoro-3-iodopyridine: Structure, Synthesis, and Application in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a densely functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of three distinct halogen atoms on a pyridine core provides a versatile platform for complex molecule synthesis. The differential reactivity of the carbon-halogen bonds allows for selective, sequential functionalization through modern cross-coupling methodologies. This guide provides a comprehensive technical overview of its chemical structure, nomenclature, a validated synthetic approach, physicochemical properties, and its strategic application in the development of novel therapeutics, particularly kinase inhibitors.

Chemical Identity and Nomenclature

The precise naming and structural representation of a synthetic building block are foundational to its effective use. This compound is a substituted pyridine, which is a six-membered aromatic heterocycle containing one nitrogen atom.

IUPAC Nomenclature

The name "this compound" is derived following the International Union of Pure and Applied Chemistry (IUPAC) rules for nomenclature:

-

Parent Heterocycle: The core structure is "pyridine".

-

Numbering: The nitrogen atom is assigned position 1. Numbering proceeds clockwise to give the substituents the lowest possible locants.

-

Substituents: The halogen atoms are listed alphabetically (Bromo, fluoro, iodo) and prefixed with their corresponding position numbers.

This systematic naming ensures unambiguous identification of the molecule's specific isomeric form.

Chemical Structure and Identification

The structural arrangement of the substituents is critical to the molecule's reactivity and utility.

-

Molecular Formula: C₅H₂BrFIN[1]

-

Molecular Weight: 301.88 g/mol [2]

-

CAS Number: 1599474-54-0[3]

-

InChIKey: OUOXDHCCDFQUTK-UHFFFAOYSA-N[1]

Caption: IUPAC Numbering of the this compound Scaffold.

Synthesis Strategy: A Logic-Driven Approach

While multiple synthetic routes to halogenated pyridines exist, a robust and scalable synthesis prioritizes commercially available starting materials, high yields, and predictable regioselectivity. A plausible and efficient synthesis of this compound involves the iodination of a readily available 2-bromo-6-fluoropyridine precursor.

Rationale for Synthetic Route

The choice of this pathway is dictated by the directing effects of the substituents on the pyridine ring. The fluorine at the C2 position and bromine at the C6 position are electron-withdrawing groups, which deactivate the ring towards electrophilic substitution. However, the nitrogen atom directs electrophiles primarily to the C3 and C5 positions. The C3 position is sterically less hindered and electronically favored for iodination.

This approach avoids the challenges of multi-step sequences involving protecting groups or harsh reaction conditions often seen in other fluorination or bromination processes.[4]

Experimental Protocol: Electrophilic Iodination

This protocol is a self-validating system, where successful formation of the product can be monitored by techniques like TLC and confirmed by NMR or LC-MS.

Materials:

-

2-Bromo-6-fluoropyridine (Starting Material)

-

N-Iodosuccinimide (NIS) (Iodinating Agent)

-

Sulfuric Acid (Catalyst/Solvent)

-

Dichloromethane (DCM) (Extraction Solvent)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Thiosulfate Solution

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a solution of 2-bromo-6-fluoropyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-Iodosuccinimide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Execution: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium thiosulfate solution (to quench any remaining iodine) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Caption: Synthetic Workflow for this compound.

Physicochemical Properties

Quantitative data for the target molecule is sparse in the public domain. However, data for analogous isomers and predicted values provide useful guidance.

| Property | Value | Source |

| Molecular Formula | C₅H₂BrFIN | PubChem[1] |

| Molecular Weight | 301.88 g/mol | Chemsrc (for isomer)[2] |

| CAS Number | 1599474-54-0 | Apollo Scientific[3] |

| Predicted XlogP | 3.0 | PubChem[1] |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

| Density (Predicted) | 2.4±0.1 g/cm³ | Chemsrc (for isomer)[2] |

| Boiling Point (Predicted) | 266.8±40.0 °C at 760 mmHg | Chemsrc (for isomer)[2] |

Note: Density and Boiling Point data are for the isomer 6-Bromo-3-fluoro-2-iodopyridine (CAS 1807008-77-0) and should be used as an estimation only.

Applications in Drug Discovery: A Versatile Synthetic Hub

The strategic value of this compound lies in the differential reactivity of its three carbon-halogen bonds. This feature makes it an exceptionally powerful building block for constructing complex molecules, a critical task in modern drug discovery.[5][6] The pyridine scaffold itself is a privileged structure found in numerous FDA-approved drugs.[6]

Principle of Sequential Cross-Coupling

The reactivity of the C-X bonds towards palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br >> C-F . This predictable hierarchy allows chemists to perform sequential, site-selective modifications.[7]

-

Step 1 (C-I Functionalization): The highly reactive C-I bond can be selectively targeted using mild cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) while leaving the C-Br and C-F bonds untouched. This enables the introduction of a first diversity element (R¹).

-

Step 2 (C-Br Functionalization): Under more forcing reaction conditions, the C-Br bond can be subsequently functionalized to introduce a second diversity element (R²).

-

Step 3 (C-F Functionalization): The C-F bond is typically unreactive to these conditions but can participate in nucleophilic aromatic substitution (SₙAr) or be retained in the final molecule to modulate properties like metabolic stability and binding affinity.[8]

This stepwise approach is crucial for efficiently building libraries of related compounds to explore structure-activity relationships (SAR) in drug development programs.[8]

Caption: Strategy of Sequential Cross-Coupling Reactions.

Role in Kinase Inhibitor Synthesis

The pyridine motif is a key component of many kinase inhibitors, as the nitrogen atom can form crucial hydrogen bonds within the ATP-binding pocket of the target enzyme.[8] Halogenated building blocks like this compound are instrumental in synthesizing inhibitors for critical oncology and inflammation targets, such as BRAF, EGFR, and p38 MAP kinase.[7][8]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The following information is synthesized from safety data sheets of structurally similar compounds.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[9] It may also be harmful if swallowed or in contact with skin.[3][10]

-

Precautionary Statements:

-

Prevention (P261, P280): Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, eye protection, and face protection.

-

Response (P302+P352, P305+P351+P338): IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[10]

-

Disposal (P501): Dispose of contents/container to an approved waste disposal plant.[11]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

Chemsrc. (n.d.). 6-Bromo-3-fluoro-2-iodopyridine. Retrieved from [Link]

-

American Chemical Society Publications. (2023). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Organic Process Research & Development. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C5H2BrFIN). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. Retrieved from [Link]

-

AOBChem USA. (n.d.). 3-bromo-2-fluoro-6-iodopyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

Sharma, A., Kumar, V., & Singh, P. P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4249–4272. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C5H2BrFIN) [pubchemlite.lcsb.uni.lu]

- 2. 6-Bromo-3-fluoro-2-iodopyridine | CAS#:1807008-77-0 | Chemsrc [chemsrc.com]

- 3. 1599474-54-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. aobchem.com [aobchem.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 6-Bromo-2-fluoro-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Tri-substituted Pyridine Scaffold

In the intricate world of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. The strategic functionalization of this core structure with multiple halogens creates a versatile building block, ripe with potential for complex molecular engineering. 6-Bromo-2-fluoro-3-iodopyridine is a prime example of such a scaffold, offering chemists a playground of differential reactivity to forge new pathways in the synthesis of bioactive molecules. Its utility is particularly pronounced in the construction of kinase inhibitors and other targeted therapies.

This guide, intended for laboratory professionals, will provide a comprehensive overview of the critical safety protocols, handling procedures, and chemical properties of this compound. By understanding the "why" behind each step, from personal protective equipment to reaction quenching, researchers can confidently and safely unlock the synthetic potential of this valuable intermediate.

I. Core Safety Directives and Hazard Analysis

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][4] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][4] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][5] |

| Acute Toxicity (Oral) | Category 3/4 | H301/H302: Toxic/Harmful if swallowed[3] |

| Acute Toxicity (Dermal) | Category 2/3 | H310/H311: Fatal/Toxic in contact with skin[6] |

Precautionary Statements (P-Statements) are crucial for safe handling.[1][4][6] A comprehensive list can be found in the references.

II. The Pillars of Safe Handling: A Self-Validating System

The following protocols are designed to create a self-validating system of safety, where each step reinforces the overall security of the experimental environment.

A. Engineering Controls and Personal Protective Equipment (PPE): The First Line of Defense

Engineering Controls:

-

Fume Hood: All manipulations of this compound, including weighing, dissolution, and reaction setup, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

-

Ventilation: Ensure adequate ventilation in the laboratory.[5]

-

Safety Shower and Eyewash Station: These must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are mandatory.[1]

-

Hand Protection: Nitrile gloves are recommended. Due to the potential for skin absorption, it is advisable to double-glove. Change gloves immediately if contamination is suspected.[6]

-

Body Protection: A flame-resistant lab coat should be worn and kept fastened.[7]

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]

Diagram: Hierarchy of Controls for Handling this compound

Caption: Hierarchy of controls for safe handling.

B. Storage and Stability: Preserving Integrity

This compound is likely sensitive to light and air.[8] Improper storage can lead to degradation and the formation of unknown, potentially more hazardous, byproducts.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[5][8] A recommended storage temperature is 2-8°C under an inert atmosphere.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7]

C. Spill and Waste Management: A Controlled Response

Spill Response:

-

Evacuate: Alert others and evacuate the immediate area.

-

Ventilate: Ensure the fume hood is operational.

-

Contain: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material.[7]

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

-

Dispose: All contaminated materials must be treated as hazardous waste.[1]

Waste Disposal:

-

Segregation: Halogenated organic waste must be segregated from non-halogenated waste streams.

-

Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.

-

Disposal: Dispose of waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1]

III. Chemical Reactivity and Synthetic Application: A Case Study in Suzuki-Miyaura Coupling

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This allows for selective functionalization at the 3-position, leaving the 6-position available for subsequent transformations.

A. Step-by-Step Protocol: Selective Suzuki-Miyaura Coupling

This protocol is a representative example of how to safely and effectively utilize this compound in a common cross-coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and the base. The use of an inert atmosphere is critical as palladium catalysts can be sensitive to oxygen.

-

Catalyst Addition: Add the palladium catalyst to the flask.

-

Solvent Addition: Add the degassed solvent mixture via syringe. Degassing the solvent removes dissolved oxygen which can deactivate the catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Diagram: Workflow for a Selective Suzuki-Miyaura Coupling

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.

IV. Toxicological Profile (Inferred)

Direct toxicological data for this compound is not available. However, based on data for similar halogenated pyridines, the following can be inferred:

-

Acute Effects: Likely to cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[1][2] Ingestion may lead to nausea, vomiting, and abdominal pain.[7]

-

Chronic Effects: The long-term effects of exposure have not been determined. As with many halogenated organic compounds, repeated or prolonged exposure should be avoided.

V. Conclusion: A Tool for Innovation, Handled with Respect

This compound is a powerful tool in the arsenal of the medicinal chemist. Its unique electronic and steric properties open doors to novel molecular architectures. However, its potential for reactivity and toxicity necessitates a thorough understanding and implementation of rigorous safety protocols. By treating this and all laboratory chemicals with the respect they are due, and by understanding the rationale behind each safety measure, researchers can continue to innovate and push the boundaries of science in a safe and responsible manner.

VI. References

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. fishersci.com [fishersci.com]

- 8. 1260665-99-3|3-Bromo-2-fluoro-6-iodopyridine|BLD Pharm [bldpharm.com]

The Strategic Deployment of Polyhalogenated Pyridines in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhalogenated pyridines have emerged as indispensable and highly versatile building blocks in the landscape of modern organic synthesis. Their unique electronic properties, engendered by the presence of multiple halogen substituents on the electron-deficient pyridine core, bestow upon them a rich and tunable reactivity. This guide provides a comprehensive exploration of the synthesis, reactivity, and strategic applications of polyhalogenated pyridines, with a particular focus on their pivotal role in the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. We will delve into the mechanistic underpinnings of their key transformations, including nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling reactions, and directed ortho-metalation, offering field-proven insights into achieving regiochemical control. Detailed experimental protocols and comparative data are presented to equip researchers with the practical knowledge required to effectively harness the synthetic potential of this important class of compounds.

Introduction: The Ascendancy of Polyhalogenated Pyridines

The pyridine scaffold is a privileged structural motif, ubiquitously found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The introduction of multiple halogen atoms onto this heterocyclic core dramatically alters its chemical behavior, transforming it into a versatile platform for molecular elaboration. The strong electron-withdrawing nature of halogens renders the pyridine ring highly susceptible to nucleophilic attack and provides multiple handles for selective functionalization through modern synthetic methodologies.[3][4]

Pentachloropyridine, for instance, is a key intermediate in the production of the insecticide chlorpyrifos and the herbicide triclopyr.[5] Its derivatives also find application in medicinal chemistry for the synthesis of cardiovascular and cerebrovascular drugs.[6] The ability to sequentially and selectively replace these halogen atoms allows for the construction of highly substituted and functionally diverse pyridine derivatives that would be challenging to access through other synthetic routes.[1][7] This guide will illuminate the strategic considerations and practical execution of reactions involving these powerful synthetic intermediates.

Synthetic Routes to Polyhalogenated Pyridines

The accessibility of polyhalogenated pyridines is a crucial prerequisite for their widespread use. Several methods have been developed for their synthesis, ranging from direct halogenation of pyridine to the functionalization of pre-halogenated precursors.

One of the most direct approaches involves the high-temperature, vapor-phase chlorination of pyridine, which can ultimately lead to the formation of pentachloropyridine.[5] A more controlled method involves heating pyridine with an excess of phosphorus pentachloride.[8] For the synthesis of polyfluorinated pyridines, a common strategy is the halogen exchange (HALEX) reaction, where polychlorinated pyridines are treated with a fluoride source, such as potassium fluoride, at elevated temperatures.[9] For example, pentafluoropyridine can be synthesized by heating pentachloropyridine with anhydrous potassium fluoride in an autoclave.[9]

The synthesis of mixed polyhalogenated pyridines often requires more nuanced strategies, frequently involving the functionalization of di- or tri-halopyridines.[10] These methods provide access to a broader range of substitution patterns, which is critical for fine-tuning the electronic and steric properties of the resulting molecules.

The Reactivity Landscape: A Trio of Key Transformations

The synthetic utility of polyhalogenated pyridines is primarily derived from three major classes of reactions: nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and directed ortho-metalation. The regioselectivity of these transformations is a key consideration and can be controlled by a combination of electronic effects, steric hindrance, and the judicious choice of reagents and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): A Cornerstone of Pyridine Functionalization

The electron-deficient nature of the pyridine ring, further amplified by the presence of electron-withdrawing halogen substituents, makes polyhalogenated pyridines excellent substrates for nucleophilic aromatic substitution (SNAr).[4][11] The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate.[11][12]

Regioselectivity: The position of nucleophilic attack is highly predictable. In polyhalogenated pyridines, the C4 (para) and C2/C6 (ortho) positions relative to the nitrogen atom are the most electrophilic and, therefore, the most susceptible to nucleophilic attack.[13][14] This is because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate.[14] Attack at the C3 or C5 positions does not allow for this stabilization.[14]

-

Causality: The enhanced stability of the Meisenheimer complex formed upon attack at the C2 or C4 positions is the primary driver for the observed regioselectivity. Resonance structures show that the negative charge can reside on the nitrogen atom, a more electronegative element than carbon, which is a significant stabilizing factor.[14]

Factors Influencing Reactivity:

-

Nature of the Nucleophile: A wide range of nucleophiles, including alkoxides, thiolates, amines, and carbanions, can be employed. The strength of the nucleophile often dictates the reaction conditions required.[7]

-

Leaving Group Ability: The order of leaving group ability in SNAr reactions on pyridines is typically F > Cl > Br > I. This is in contrast to SN2 reactions and is due to the fact that the C-X bond cleavage is not the rate-determining step. Instead, the rate is determined by the initial attack of the nucleophile, which is favored by more electronegative (and thus more electron-withdrawing) halogens.[11]

-

Solvent and Reaction Conditions: The choice of solvent can significantly influence the reaction rate and outcome.[7] Aprotic polar solvents like DMF, DMSO, and NMP are commonly used to solvate the nucleophile and facilitate the reaction. In some cases, uncatalyzed aminations of chloropyridines can be achieved at high temperatures in a flow reactor.[15]

The following workflow illustrates the general principle of SNAr on a polyhalogenated pyridine.

Caption: General workflow for the SNAr reaction of polyhalogenated pyridines.

Protocol: Synthesis of 4-Methoxy-2,3,5,6-tetrachloropyridine [7]

This protocol describes the nucleophilic substitution of a chlorine atom at the 4-position of pentachloropyridine with a methoxy group.

Materials:

-

Pentachloropyridine

-

Sodium methoxide

-

Methanol (solvent)

Procedure:

-

Dissolve pentachloropyridine in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add sodium methoxide to the solution at room temperature.

-

Stir the reaction mixture. The reaction progress can be monitored by TLC or GC/MS.

-

Upon completion, the product, 4-methoxy-2,3,5,6-tetrachloropyridine, often precipitates from the reaction mixture.

-

Collect the precipitate by filtration.

-

Wash the solid with cold methanol to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to obtain the pure 4-methoxy-2,3,5,6-tetrachloropyridine.

Metal-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and polyhalogenated pyridines are excellent substrates for these transformations.[16][17] Reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination, and Negishi coupling allow for the selective formation of C-C, C-N, and C-O bonds at specific positions on the pyridine ring.[17][18][19]

Regioselectivity: The control of regioselectivity in cross-coupling reactions of polyhalogenated pyridines is a more complex issue than in SNAr reactions and is influenced by a delicate interplay of factors.[20]

-

Electronic Effects: The pyridine nitrogen atom makes the α- and γ-positions (C2, C6, and C4) more electron-deficient and generally more reactive towards oxidative addition of the palladium catalyst.[20][13]

-

Steric Hindrance: Bulky substituents on the pyridine ring or the coupling partners can direct the reaction to less sterically hindered positions.[20]

-

Catalyst and Ligand: The choice of the palladium catalyst and, critically, the associated ligand (e.g., phosphines, N-heterocyclic carbenes) can dramatically alter the regiochemical outcome.[20] Sterically demanding ligands can promote coupling at less accessible positions.[20]

-

Halogen Reactivity: In substrates with different halogens, the reactivity generally follows the order I > Br > OTf > Cl, allowing for sequential, site-selective couplings.[21] For identical halogens, the bond dissociation energy plays a crucial role, with the weakest C-X bond being the most reactive.[13]

The following diagram illustrates the key factors influencing the regioselectivity of cross-coupling reactions.

Caption: Factors governing regioselectivity in cross-coupling reactions.

Protocol: Palladium-Catalyzed Amination of 2-Chloropyridine (Buchwald-Hartwig Amination) [18][19]

This protocol provides a general procedure for the palladium-catalyzed amination of a chloropyridine, a reaction of significant importance in pharmaceutical synthesis.

Materials:

-

2-Chloropyridine derivative

-

Amine

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., BINAP, Xantphos)

-

Base (e.g., NaOt-Bu, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.

-

Add the 2-chloropyridine derivative and the amine to the flask.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC/MS).

-

Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aminopyridine.

Directed ortho-Metalation (DoM) and Halogen Dance: Precision Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[22] In the context of pyridines, a directing metalation group (DMG) guides a strong base (typically an organolithium reagent like LDA or LiTMP) to deprotonate the adjacent ortho-position, creating a nucleophilic organometallic intermediate that can be trapped with various electrophiles.[22][23]

A fascinating and synthetically useful phenomenon often associated with DoM on halogenated pyridines is the "halogen dance" rearrangement.[24][25] This involves the migration of a halogen atom to the newly metalated position, resulting in a thermodynamically more stable organometallic species. This sequence allows for the synthesis of highly substituted pyridines that would be difficult to prepare otherwise.[24]

Key Considerations for DoM:

-

Choice of Base: The choice of base is critical. For π-deficient heterocycles like pyridine, strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often used to avoid competitive nucleophilic addition to the ring.[22]

-

Directing Group Ability: A variety of functional groups can act as DMGs on the pyridine ring, including amides, carbamates, and ethers. The effectiveness of the DMG determines the efficiency and regioselectivity of the metalation.

-

Temperature Control: DoM reactions are typically carried out at low temperatures (-78 °C) to control the reactivity of the organometallic intermediates and prevent side reactions.

The DoM-halogen dance sequence is a sophisticated tool for pyridine functionalization, as depicted below.

Caption: The Directed ortho-Metalation (DoM) - Halogen Dance sequence.

Applications in Drug Discovery and Agrochemicals

The methodologies described above have been extensively applied to the synthesis of biologically active molecules. The ability to introduce a wide range of functional groups with high regiocontrol makes polyhalogenated pyridines ideal starting materials for the construction of compound libraries for high-throughput screening.

For example, the pyridine ring is a key component of many kinase inhibitors, and the functionalization of a polyhalogenated pyridine core is often a key step in their synthesis. Similarly, in the agrochemical industry, compounds like pentachloropyridine are precursors to potent herbicides and insecticides.[6] The versatility of polyhalogenated pyridines allows for the rapid generation of analogs with modified properties, facilitating the optimization of biological activity, selectivity, and pharmacokinetic profiles.

Comparative Data Summary

To aid in the strategic selection of reaction conditions, the following table summarizes the key characteristics of the three major reaction types discussed.

| Reaction Type | Key Features | Typical Reagents | Regioselectivity Drivers | Common Applications |

| SNAr | Addition-elimination mechanism; faster with more electron-withdrawing halogens (F > Cl).[11] | Nucleophiles (alkoxides, amines, thiolates), aprotic polar solvents.[7] | Electronic: attack at electron-deficient C2/C4 positions.[14] | Introduction of O, N, and S-nucleophiles. |

| Cross-Coupling | Catalytic cycle (oxidative addition, transmetalation, reductive elimination). Reactivity I > Br > Cl.[21] | Pd or Cu catalysts, ligands, bases, organometallic reagents (boronic acids, organozincs, etc.).[17] | Electronic, steric, catalyst/ligand effects.[20] | C-C, C-N, C-O bond formation; synthesis of biaryls, arylamines. |

| DoM/Halogen Dance | C-H activation directed by a functional group; potential for halogen migration.[22][24] | Strong, non-nucleophilic bases (LDA, LiTMP), electrophiles for quenching.[22] | Position of the directing group; thermodynamic stability of intermediates.[25] | Precise functionalization ortho to a directing group; synthesis of highly substituted pyridines. |

Conclusion and Future Outlook

Polyhalogenated pyridines have firmly established themselves as workhorse building blocks in organic synthesis. The continuous development of new catalytic systems and a deeper mechanistic understanding of their reactivity continue to expand their synthetic utility. Future research in this area will likely focus on the development of more sustainable and efficient catalytic methods, including the use of earth-abundant metal catalysts and photoredox catalysis, to further enhance the synthetic toolkit available to chemists. The strategic application of the principles and protocols outlined in this guide will undoubtedly continue to drive innovation in the synthesis of novel and impactful molecules for the betterment of medicine and agriculture.

References

- What is Pentachloropyridine and its Applic

- Application Notes and Protocols for Regioselective Cross-Coupling of Polyhalogen

- The directed ortho metalation (DoM)‐halogen dance (HD)‐followed by...

- Versatile Reactivity and Synthetic Potential of Pentachloropyridine in Organic Chemistry.

- Cross-Coupling Reactions of Polyhalogen

- Combined Directed ortho Metalation−Halogen Dance (HD) Synthetic Strategies.

- Utility of pentachloropyridine in organic synthesis - ResearchG

- Cross-Coupling Reactions of Polyhalogenated Heterocycles - ResearchG

- Directed (ortho)

- Synthetic Strategies of Directed ortho-Metal

- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH.

- 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine - Smolecule.

- Amination of 4-chloropyridine using Cu(I)

- The Chemical Synthesis Advantages of Pentachloropyridine (CAS 2176-62-7).

- The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation | The Journal of Organic Chemistry - ACS Public

- Pentachloropyridine 2176-62-7 wiki - Guidechem.

- Sequential Cross Coupling Reactions of Polyhalogen

- Reactions and applic

- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Zeitschrift für N

- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M

- 37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube.

- Amination of 2-halopyridines.

- Catalytic amination of 2-substituted pyridines with hydrazine deriv

- Polyhalogenated bipyridines: halogen interactions and building blocks - ResearchG

- Why does nucleophilic aromatic substitution occur

- Functionalization of Pyridines at the C4 Position via Metal

- Nucleophilic arom

- Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor - ResearchG

- Cu(II)

- Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC.

- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH.

- Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC - PubMed Central.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.

- Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing).

- 2,3,5,6-Tetrachloropyridine - Hazardous Agents - Haz-Map.

- Technical Support Center: Synthesis of Polyhalogen

- 2,3,4,5-Tetrachloropyridine | C5HCl4N | CID 76051 - PubChem.

- Regioselective synthesis of 4-functionalized pyridines - Semantic Scholar.

- 2,3,4,5-tetrachloropyridine 2808-86-8 wiki - Guidechem.

- Selective Halogenation of Pyridines Using Designed Phosphine Rea- gents - ChemRxiv.

- Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC - PubMed Central.

- WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL - TERA.

- Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold - ResearchG